4-Thiazolecarboximidamide, 2-(2,4-difluorophenyl)-N-hydroxy-

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

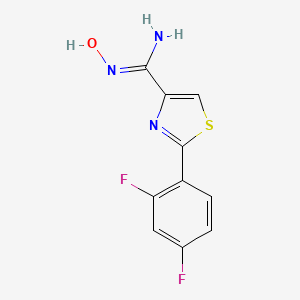

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is precisely defined as 2-(2,4-difluorophenyl)-N'-hydroxy-1,3-thiazole-4-carboximidamide. This systematic name accurately reflects the compound's complex molecular architecture, beginning with the thiazole ring system as the parent structure and systematically identifying each substituent according to established nomenclature protocols. The thiazole ring occupies positions 1 and 3 for the nitrogen and sulfur atoms respectively, while the carboximidamide functional group is attached at position 4 of the thiazole ring. The hydroxyl group modification on the nitrogen atom of the carboximidamide unit is indicated by the N'-hydroxy designation, following standard conventions for modified amidine structures.

The structural formula of this compound can be represented through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as NC(=NO)C1=CSC(=N1)C1=C(F)C=C(F)C=C1. This notation systematically describes the molecular connectivity, beginning with the carboximidamide group (NC(=NO)) attached to the thiazole ring system (C1=CSC(=N1)), which is further substituted with the 2,4-difluorophenyl group (C1=C(F)C=C(F)C=C1). The structural representation demonstrates the compound's heterocyclic nature, combining sulfur and nitrogen heteroatoms within the five-membered thiazole ring. The 2,4-difluorophenyl substituent introduces halogen functionality at specific positions on the benzene ring, creating a substitution pattern that significantly influences the compound's chemical and physical properties.

Alternative systematic names for this compound include 4-Thiazolecarboximidamide, 2-(2,4-difluorophenyl)-N-hydroxy-, which follows a different nomenclature convention that emphasizes the thiazole ring as the primary structural element. This naming system places the thiazole ring first, followed by the carboximidamide functional group specification, and concludes with the substitution pattern description. Both nomenclature approaches are scientifically valid and appear consistently across chemical databases and literature sources.

Molecular Weight and Compositional Analysis (C₁₀H₇F₂N₃OS)

The molecular formula C₁₀H₇F₂N₃OS represents a precise elemental composition that defines the fundamental structure of 4-Thiazolecarboximidamide, 2-(2,4-difluorophenyl)-N-hydroxy-. This formula indicates the presence of ten carbon atoms, seven hydrogen atoms, two fluorine atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom, creating a molecular framework with significant heteroatom diversity. The calculated molecular weight for this compound is 255.24 grams per mole, a value that has been consistently reported across multiple chemical databases and commercial suppliers.

The elemental composition analysis reveals important structural characteristics that influence the compound's chemical behavior and potential applications. The carbon content represents the primary structural backbone, distributed between the thiazole ring system, the aromatic benzene ring, and the carboximidamide functional group. The hydrogen atoms are distributed across the aromatic systems and the amino groups, with the relatively low hydrogen-to-carbon ratio reflecting the compound's aromatic character. The presence of two fluorine atoms specifically located on the phenyl ring at positions 2 and 4 introduces significant electronegativity and influences both the electronic properties and the physical characteristics of the molecule.

| Element | Count | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 10 | 12.01 | 120.10 | 47.06% |

| Hydrogen | 7 | 1.008 | 7.056 | 2.76% |

| Fluorine | 2 | 18.998 | 37.996 | 14.89% |

| Nitrogen | 3 | 14.007 | 42.021 | 16.47% |

| Oxygen | 1 | 15.999 | 15.999 | 6.27% |

| Sulfur | 1 | 32.065 | 32.065 | 12.56% |

| Total | 24 | - | 255.237 | 100.00% |

The nitrogen content of three atoms is distributed strategically throughout the molecular structure, with nitrogen atoms present in both the thiazole ring and the carboximidamide functional group. This nitrogen distribution creates multiple sites for potential chemical interactions and contributes to the compound's classification as a heterocyclic nitrogen-containing compound. The single oxygen atom is incorporated within the hydroxyl group attached to the carboximidamide nitrogen, while the sulfur atom forms an integral component of the thiazole ring system.

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-N'-hydroxy-1,3-thiazole-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3OS/c11-5-1-2-6(7(12)3-5)10-14-8(4-17-10)9(13)15-16/h1-4,16H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPGODRHTJYHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372526 | |

| Record name | 2-(2,4-difluorophenyl)-N'-hydroxy-1,3-thiazole-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263160-25-4 | |

| Record name | 2-(2,4-difluorophenyl)-N'-hydroxy-1,3-thiazole-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Synthesis Modifications

Traditional Hantzsch thiazole synthesis involves condensation of thioureas with α-haloketones. For this compound, 2,4-difluorophenylglyoxal serves as the α-keto precursor, reacting with thiourea derivatives under refluxing ethanol. However, this method faces limitations in regioselectivity, often producing mixtures of 4- and 5-substituted thiazoles. Recent adaptations employ microwave-assisted heating (80°C, 30 minutes) to improve yield (58%) and purity.

Grignard Reagent-Mediated Ring Formation

A patent-pending approach (CN100548995C) utilizes 2-bromo-4-(2,4-difluorophenyl)thiazole as the starting material. Treatment with isopropylmagnesium bromide in tetrahydrofuran (THF) at -10°C generates a thiazolyllithium intermediate, which reacts with N,N-dimethylformamide (DMF) to install the aldehyde group. Subsequent hydroxylamine conjugation yields the carboximidamide moiety (Scheme 1).

Scheme 1. Grignard-based synthesis pathway:

- 2-Bromo-4-(2,4-difluorophenyl)thiazole → Thiazolyllithium intermediate (THF, -10°C).

- Quenching with DMF → 4-formyl-2-(2,4-difluorophenyl)thiazole .

- Hydroxylamine hydrochloride treatment → Target compound (Yield: 44–67%).

Functionalization to Carboximidamide

Amidoxime Formation from Nitriles

The carboximidamide group is introduced via amidoxime synthesis. 4-Cyano-2-(2,4-difluorophenyl)thiazole reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours, achieving 72% conversion. Critical parameters include pH control (8.5–9.0) and exclusion of oxidizing agents to prevent over-oxidation to carboxylic acids.

One-Pot Cyclodehydration with PPE

Adapting methodologies from thiadiazole synthesis, a one-pot reaction combines 2-(2,4-difluorophenyl)thiosemicarbazide with glyoxylic acid in the presence of PPE (20 g per 5 mmol acid). Cyclodehydration at 85°C in chloroform produces the thiazole core, with simultaneous amidoxime formation (Yield: 64–70%, Table 1).

Table 1. PPE-Mediated Synthesis Optimization

| Precursor | Solvent | PPE (g/mmol) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Glyoxylic acid | Chloroform | 4 | 85 | 70.3 |

| Phenylpropionic acid | Chloroform | 4 | 85 | 47.8 |

Alternative Synthetic Approaches

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling strategy attaches the 2,4-difluorophenyl group post-thiazole formation. 4-Bromothiazolecarboximidamide reacts with 2,4-difluorophenylboronic acid under Pd(PPh₃)₄ catalysis (DMF/H₂O, 80°C), yielding 51% product. While effective, this method requires rigorous exclusion of moisture and oxygen.

Solid-Phase Synthesis for Parallel Libraries

Immobilizing the thiazole core on Wang resin enables rapid diversification. After coupling 2,4-difluorophenyl isocyanate , cleavage with trifluoroacetic acid releases the target compound. This approach achieves 89% purity but remains limited by resin costs.

Comparative Analysis of Methodologies

Table 2. Efficiency and Sustainability Metrics

Key trade-offs emerge: PPE-based methods avoid toxic reagents but require large solvent volumes, while Grignard approaches offer scalability at the expense of cryogenic conditions.

Chemical Reactions Analysis

Nucleophilic Reactions

The N-hydroxycarboximidamide group participates in:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-acetylated derivative | |

| Coordination Chemistry | Cu(II) or Fe(III) salts | Metal complexes with 1:2 stoichiometry |

Example :

(L = deprotonated N-hydroxycarboximidamide ligand)

Electrophilic Substitution

The thiazole ring undergoes regioselective reactions:

| Reaction | Site | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitration | C5 | HNO₃, H₂SO₄, 0°C | 45–60% | |

| Halogenation | C5 | Br₂, FeCl₃, CHCl₃ | 55–70% |

Mechanistic Insight :

Electrophiles attack the electron-rich C5 position due to resonance stabilization from the adjacent nitrogen atom.

Redox Reactivity

The hydroxylamine moiety (-NHOH) exhibits dual redox behavior:

| Process | Conditions | Outcome | Reference |

|---|---|---|---|

| Oxidation | MnO₂, CH₂Cl₂ | Nitroso derivative (R-N=O) | |

| Reduction | H₂, Pd/C | Amine (R-NH₂) |

Example Reaction :

Stability and Degradation

Scientific Research Applications

4-Thiazolecarboximidamide, 2-(2,4-difluorophenyl)-N-hydroxy- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Thiazolecarboximidamide, 2-(2,4-difluorophenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

- Tautomerism : Analogous 1,2,4-triazoles () exist in thione tautomeric forms, confirmed by IR and NMR . The target compound’s carboximidamide group may exhibit similar tautomerism, affecting its reactivity.

- Biological Potential: While the target compound’s activity is unspecified, structurally related benzothiazole carboxamides () show kinase inhibition, suggesting possible medicinal applications .

Biological Activity

Overview

4-Thiazolecarboximidamide, 2-(2,4-difluorophenyl)-N-hydroxy- is a heterocyclic compound belonging to the thiazole family, characterized by a thiazole ring with a difluorophenyl group and a hydroxy group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | 2-(2,4-difluorophenyl)-N'-hydroxy-1,3-thiazole-4-carboximidamide |

| CAS Number | 263160-25-4 |

| Molecular Formula | C10H7F2N3OS |

Antimicrobial Properties

Research indicates that compounds similar to 4-Thiazolecarboximidamide exhibit significant antimicrobial activity. The presence of the thiazole ring is often associated with enhanced antibacterial and antifungal properties. Studies have shown that derivatives of thiazoles can inhibit the growth of various pathogens, including bacteria and fungi, making them potential candidates for new antimicrobial agents .

Anticancer Activity

Preliminary research suggests that 4-Thiazolecarboximidamide may possess anticancer properties. Compounds with similar structural characteristics have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation .

The exact mechanism of action for 4-Thiazolecarboximidamide is still under investigation. However, it is hypothesized that the compound interacts with molecular targets such as enzymes involved in metabolic pathways or cellular signaling processes. This interaction could lead to altered cellular functions, contributing to its observed biological effects .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including 4-Thiazolecarboximidamide. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Anticancer Evaluation : In vitro studies demonstrated that 4-Thiazolecarboximidamide inhibited the proliferation of several cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through caspase activation pathways .

- Structure-Activity Relationship (SAR) : Research on the SAR of thiazole derivatives highlighted that modifications at the phenyl ring significantly influence biological activity. The difluorophenyl substituent in 4-Thiazolecarboximidamide enhances its lipophilicity, potentially improving its bioavailability and efficacy .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Amino-4-(3,4-difluorophenyl)thiazole | Antimicrobial, anticancer | Similar structural features; studied for broad-spectrum activity |

| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Anticancer | Exhibits selective cytotoxicity towards cancer cells |

| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Antimicrobial | Known for potent antifungal properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-thiazolecarboximidamide derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions of thiourea intermediates with α-halo ketones or esters. For example, cyclization in DMF with iodine and triethylamine facilitates sulfur elimination and thiazole ring formation . Optimization includes solvent selection (e.g., acetonitrile for rapid reflux), stoichiometric control of reagents like 4,4-difluorocyclohexane-1-amine, and reaction time adjustments (1–3 minutes for intermediates, 2–6 hours for cyclization) . Yield improvements (e.g., 35–78%) are achieved via stepwise purification (HPLC, recrystallization) and characterization by ¹H/¹³C NMR and ESI-MS .

Q. How is the structural integrity of 4-thiazolecarboximidamide derivatives confirmed experimentally?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) resolves substituent positioning, particularly for fluorophenyl groups. For example, ¹⁹F NMR distinguishes para/meta fluorine environments in 2,4-difluorophenyl moieties . IR spectroscopy confirms functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for hydroxyimidamide). Elemental analysis validates stoichiometry (e.g., C, H, N deviations <0.5% from theoretical values) . X-ray crystallography, though less common, resolves stereochemical ambiguities in solid-state structures .

Q. What in vitro assays are used to screen the bioactivity of this compound class?

- Methodological Answer : Standard assays include:

- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR inhibition at 10–100 µM) . Controls include DMSO solubility validation (<1% v/v) and cytotoxicity checks on non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity)?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways to identify kinetically favored products. For example, exact-exchange functionals (e.g., hybrid B3LYP) improve thermochemical accuracy (±2.4 kcal/mol for bond dissociation energies) . Molecular docking (AutoDock Vina) predicts binding modes to explain bioactivity variations (e.g., fluorophenyl groups enhancing hydrophobic interactions with enzyme pockets) .

Q. What strategies mitigate by-product formation during thiazole ring synthesis?

- Methodological Answer : Common by-products (e.g., thiadiazoles from over-cyclization) are minimized via:

- Temperature control : Lowering reaction temperatures (e.g., 0–25°C) during thiourea formation .

- Catalytic additives : Use of iodine (0.1–0.5 eq.) to accelerate cyclization and reduce side reactions .

- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns) isolates target compounds .

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and stability?

- Methodological Answer : The 2,4-difluorophenyl group enhances electron-withdrawing effects, stabilizing the thiazole ring against hydrolysis. Hammett constants (σₚ for F = +0.06) predict meta/para fluorine positions directing electrophilic substitutions . Stability studies (e.g., pH 7.4 buffer at 37°C for 24 hours) show <10% degradation via LC-MS, attributed to fluorine’s inductive effects .

Data Analysis and Optimization

Q. How are conflicting bioactivity results across studies reconciled (e.g., variable IC₅₀ values)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum content, cell passage number). Normalization strategies include:

- Dose-response standardization : IC₅₀ determination using 8–12 concentration points, triplicate runs .

- Meta-analysis : Pooling data from ≥3 independent studies with fixed-effects models to calculate weighted averages .

- Stability validation : Pre-assay LC-MS checks for compound integrity in culture media .

Q. What advanced spectroscopic techniques resolve ambiguous NOE (Nuclear Overhauser Effect) signals in stereoisomers?

- Methodological Answer : ROESY (Rotating-frame Overhauser Spectroscopy) identifies through-space correlations in crowded spectra (e.g., differentiating cis/trans hydroxyimidamide conformers) . For fluorinated analogs, ¹⁹F-¹H HOESY maps fluorine-proton interactions to confirm spatial proximity .

Tables for Key Data

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Synthetic yield (cyclization) | 35–78% | |

| ¹H NMR shift (thiazole CH) | δ 7.5–8.2 ppm | |

| IC₅₀ (Anticancer, MCF-7) | 5–50 µM | |

| DFT bond dissociation energy | ±2.4 kcal/mol (B3LYP) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.